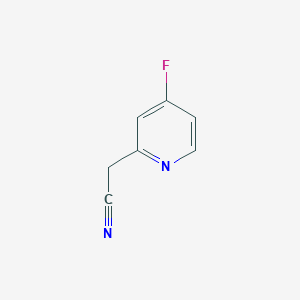

2-(4-Fluoropyridin-2-yl)acetonitrile

Descripción general

Descripción

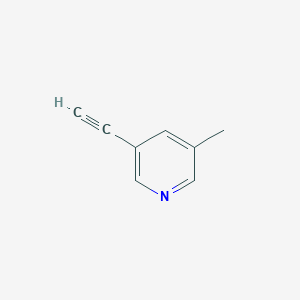

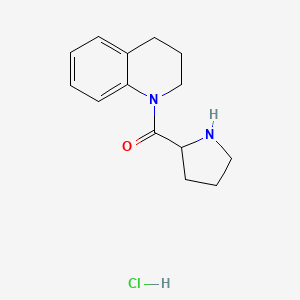

2-(4-Fluoropyridin-2-yl)acetonitrile (FPAN) is an organic compound that belongs to the class of pyridine derivatives. It has a molecular weight of 136.13 and is typically a solid in physical form . The IUPAC name for this compound is (4-fluoro-2-pyridinyl)acetonitrile .

Molecular Structure Analysis

The molecular formula of 2-(4-Fluoropyridin-2-yl)acetonitrile is C7H5FN2 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 .Physical And Chemical Properties Analysis

2-(4-Fluoropyridin-2-yl)acetonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Electrochemical Synthesis

- Electrochemical Monofluorination of Pyridine : A method for synthesizing 2-fluoropyridine via electrochemical fluorination of pyridine at a platinum anode has been developed. This process utilizes tetramethylammonium dihydrogen trifluoride in dry acetonitrile as a supporting electrolyte and fluoride source (Ballinger et al., 1985).

Crystal Structure Analysis

- Crystal Structure of Fluroxypyr : The crystal structure of fluroxypyr, a pyridine herbicide, has been elucidated. It forms a three-dimensional network through hydrogen bonds and weak π–π interactions (Park et al., 2016).

Synthesis of Zwitterions

- Synthesis of 2-Fluoropyridinium Derivatives : A study demonstrated the formation of unusual zwitterions with both pyridinium and stabilized carbanion moieties from a mixture of perfluoroalkyl, paraformaldehyde, and substituted pyridines (Yanai et al., 2017).

Fluorescence Probes

- Ratiometric Fluorescence Probe for Zn2+ : A vinylpyrrole end-capped bipyridine-based probe has been developed for visual sensing of Zn2+ under physiological conditions. This probe demonstrates selective binding and is ideal for imaging biological specimens (Ajayaghosh et al., 2005).

Microwave-Assisted Synthesis

- Synthesis of N-Arylcarbonyl-N′-(fluoropyridin-3-yl) Thioureas : This research involved the microwave-assisted synthesis of thioureas using fluoropyridin, demonstrating good yields and potential as plant growth regulators (Liu Chang-chun, 2012).

Electrochemical Studies

- Study of NF Electrophilic Fluorinating Reagents : This study focused on the electrochemical reduction of N-F electrophilic fluorinating reagents in acetonitrile, shedding light on the reduction mechanisms and product distributions (Oliver & Evans, 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Mecanismo De Acción

Target of Action

This compound is a type of organic compound , and it’s often used in organic synthesis . The specific targets would depend on the context of its use, such as the type of reaction it’s involved in and the other reactants present.

Mode of Action

It’s known that this compound can be used in organic synthesis to prepare compounds containing cyano and pyridyl groups . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Pharmacokinetics

It’s worth noting that the compound is soluble in some organic solvents such as ether and dichloromethane , which could potentially influence its bioavailability.

Action Environment

The action, efficacy, and stability of 2-(4-Fluoropyridin-2-yl)acetonitrile can be influenced by various environmental factors. For instance, it’s known to be stable under normal usage conditions . During handling and disposal, appropriate safety measures should be taken to avoid contact with eyes, skin, and respiratory tract, and to ensure good ventilation .

Propiedades

IUPAC Name |

2-(4-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGRHTVMEHLBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717189 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoropyridin-2-yl)acetonitrile | |

CAS RN |

1000504-35-7 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)